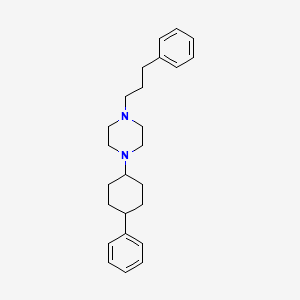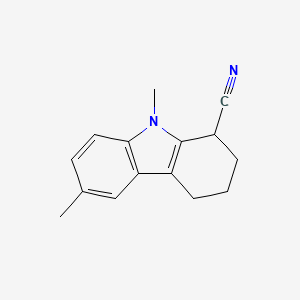![molecular formula C27H20F3NO3S B11641050 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one](/img/structure/B11641050.png)
3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a chromenone moiety, and a trifluoromethylbenzyl ether substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one typically involves multi-step reactions. The process begins with the preparation of the benzothiazole core, which can be synthesized by the reaction of 2-mercaptoaniline with acid chlorides . The chromenone moiety is then introduced through a condensation reaction involving appropriate aldehydes and ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzothiazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), various alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzothiazole and chromenone compounds .
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The trifluoromethyl group enhances its binding affinity to these targets, increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzothiazole: A simpler derivative with similar core structure but lacking the chromenone and trifluoromethylbenzyl ether groups.
2-Aminobenzothiazole: Another derivative with an amino group at the 2-position.
Chromen-4-one: The chromenone moiety without the benzothiazole ring.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one is unique due to its combination of benzothiazole and chromenone rings, along with the trifluoromethylbenzyl ether group. This unique structure imparts distinct chemical and biological properties, making it more potent and versatile compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C27H20F3NO3S |
|---|---|
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one |
InChI |
InChI=1S/C27H20F3NO3S/c1-3-17-12-19-22(13-21(17)33-14-16-8-10-18(11-9-16)27(28,29)30)34-15(2)24(25(19)32)26-31-20-6-4-5-7-23(20)35-26/h4-13H,3,14H2,1-2H3 |
Clé InChI |
CZFCSQAEUJIUPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(F)(F)F)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640973.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640978.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640980.png)
![3-[(Dibutylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B11640982.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11640995.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11641000.png)



![2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan](/img/structure/B11641028.png)
![4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile](/img/structure/B11641029.png)


![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641038.png)
